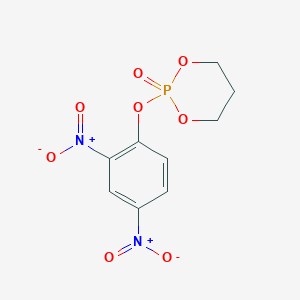
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide, commonly known as Fenoxycarb, is a chemical compound that is widely used in scientific research. It is a member of the carbamate family of insecticides and is primarily used as an insect growth regulator.
Mécanisme D'action
Fenoxycarb works by inhibiting the production of chitin, a key component of the exoskeleton of insects. This leads to the disruption of the insect's growth and development, ultimately resulting in its death.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have a low toxicity to mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Fenoxycarb in lab experiments is its specificity towards insects. It does not affect other non-target organisms, making it a valuable tool in studying the effects of insecticides on insect populations. However, one limitation of using Fenoxycarb is that it is not effective against all insect species.
Orientations Futures
There are many potential future directions for research on Fenoxycarb. One area of interest is the development of new insect growth regulators that are more effective against a wider range of insect species. Another area of interest is the study of the long-term effects of Fenoxycarb on insect populations and the environment. Additionally, research could focus on the development of more efficient and cost-effective methods of synthesizing Fenoxycarb.
Méthodes De Synthèse
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with phosphorus oxychloride, followed by the reaction of the resulting product with ethylene oxide. The final product is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
Fenoxycarb has been extensively used in scientific research as an insect growth regulator. It is used to study the effects of insect growth regulators on the development and reproduction of insects. Fenoxycarb has been used to study the effects of insecticides on the development of mosquitoes, fruit flies, and other insects.
Propriétés
Numéro CAS |
4225-82-5 |
|---|---|
Nom du produit |
2-(2,4-Dinitrophenoxy)-1,3,2-dioxaphosphinane 2-oxide |
Formule moléculaire |
C9H9N2O8P |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H9N2O8P/c12-10(13)7-2-3-9(8(6-7)11(14)15)19-20(16)17-4-1-5-18-20/h2-3,6H,1,4-5H2 |
Clé InChI |
ASSKIDKWIZITRE-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(OC1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1COP(=O)(OC1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



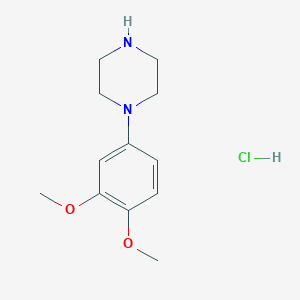


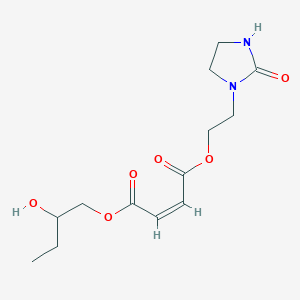
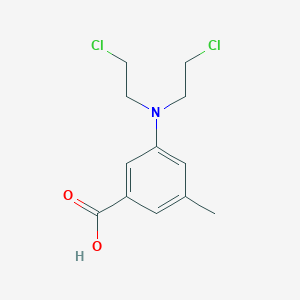
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)


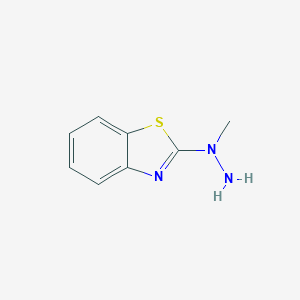
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)



